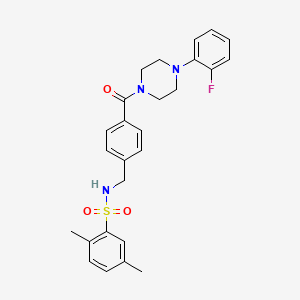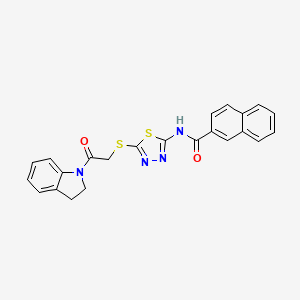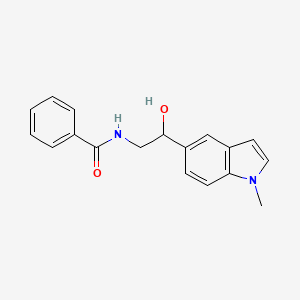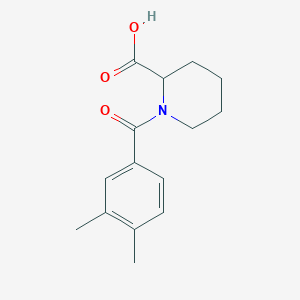![molecular formula C24H25NO6S B2522744 6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 670272-55-6](/img/structure/B2522744.png)
6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C24H25NO6S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
6,7-Dimethoxy-2-[4-(2-methoxyphenoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives are explored in the field of organic chemistry for their unique chemical structures and reactivities. These compounds are involved in various synthetic pathways, including the synthesis of phenethylamines through Mannich bases, highlighting their role in constructing complex molecular architectures (Short, Dunnigan, & Ours, 1973). Additionally, studies on the partial O-demethylation of aromatic-substituted dihydroisoquinolines reveal the intricate balance of chemical reactions these compounds can undergo, contributing to a deeper understanding of their chemical properties (Brossi & Teitel, 1970).
Alkaloid Synthesis and Modifications
Research in the field of natural product synthesis often leverages tetrahydroisoquinoline derivatives for constructing complex alkaloid structures. For example, the synthesis of Pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, including 6,7-dimethoxy derivatives, is a significant step towards the total synthesis of complex marine alkaloids such as Damirones and Discorhabdins, demonstrating the utility of these compounds in accessing biologically relevant structures (Roberts, Joule, Bros, & Álvarez, 1997).
Stereochemistry and Structural Analysis
The study of optically active diaryl tetrahydroisoquinoline derivatives, such as those with 6,7-dimethoxy substitution patterns, provides insights into the stereochemical configurations essential for catalytic and biological activities. Investigations into the absolute stereochemistry and conformational preferences of these compounds contribute to our understanding of how molecular structure influences reactivity and interaction with biological systems (Naicker, Govender, Kruger, & Maguire, 2011).
Pharmaceutical Research and Development
In pharmaceutical research, derivatives of 6,7-dimethoxy tetrahydroisoquinoline serve as key intermediates or structural motifs in the development of new therapeutic agents. For instance, the synthesis of methoxylated tetrahydroisoquinolinium derivatives and their evaluation as ligands for apamin-sensitive Ca2+-activated K+ channels illustrate the potential of these compounds in the discovery of new drugs targeting specific ion channels in the nervous system (Graulich et al., 2006).
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[4-(2-methoxyphenoxy)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6S/c1-28-21-6-4-5-7-22(21)31-19-8-10-20(11-9-19)32(26,27)25-13-12-17-14-23(29-2)24(30-3)15-18(17)16-25/h4-11,14-15H,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHZLVKRAFJFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Tert-butyl)-5-({[(phenylsulfonyl)amino]carbonyl}amino)-1,3,4-thiadiazole](/img/structure/B2522661.png)
![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)



![(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522668.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2522672.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)





